1-Tosylpyrrolidine

Descripción

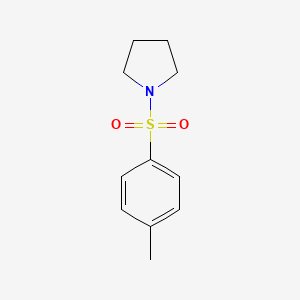

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPQSBXEHQMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982894 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6435-78-5 | |

| Record name | 6435-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Tosylpyrrolidine and Its Derivatives

Established Laboratory-Scale Synthetic Routes

Reaction of Pyrrolidine (B122466) with p-Toluenesulfonyl Chloride under Basic Conditions

One of the most common and straightforward methods for the preparation of 1-tosylpyrrolidine involves the direct reaction of pyrrolidine with p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

The synthesis is generally performed in an organic solvent, with dichloromethane (B109758) and tetrahydrofuran (B95107) being common choices. The selection of the base is crucial for the reaction's success. While stronger bases like sodium hydroxide (B78521) can be used, organic bases such as triethylamine (B128534) or pyridine (B92270) are frequently employed to ensure homogeneous reaction conditions. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of pyrrolidine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the stable this compound.

The reaction conditions are typically mild, often proceeding at room temperature, and can provide good to excellent yields of the desired product. scialert.net For instance, one procedure describes the dropwise addition of p-toluenesulfonyl chloride to a cooled solution of pyrrolidine and triethylamine in diethyl ether. rsc.org After stirring, the resulting suspension is worked up to afford the product. Another protocol involves reacting pyrrolidine with p-toluenesulfonyl chloride in the presence of pyridine in dichloromethane for 12-24 hours at room temperature. Purification is usually achieved through column chromatography and/or crystallization.

| Reagents | Base | Solvent | Temperature | Yield |

| Pyrrolidine, p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane or Tetrahydrofuran | Room Temperature | Good |

| Pyrrolidine, p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | Room Temperature | Good |

| Pyrrolidine, p-Toluenesulfonyl Chloride | Sodium Carbonate | Water | 0°C to Room Temp | 95.92% (for 1a) |

This table summarizes common conditions for the synthesis of this compound and its derivatives.

Alternative Routes via Tosyl Azide (B81097) and Catalysis

An alternative approach to the synthesis of N-tosylpyrrolidines involves the use of tosyl azide. Transition metal catalysis, particularly with copper(I) catalysts, has been reported to facilitate the reaction between tosyl azide and pyrrolidine. This method proceeds under mild conditions, typically at room temperature, and can result in high yields of this compound. The reaction is believed to proceed through the formation of a metal nitrenoid intermediate. researchgate.net

Ruthenium-catalyzed reactions have also been explored for the amidation of C-H bonds using sulfonyl azides, which can be applied to the synthesis of N-tosylpyrrolidine derivatives from appropriate precursors. researchgate.net These catalytic methods offer an alternative to the classical sulfonylation and are part of a growing field of C-N bond formation reactions. researchgate.net

Stereoselective and Asymmetric Synthesis of N-Tosylpyrrolidine Analogues

The development of stereoselective methods for the synthesis of substituted N-tosylpyrrolidines is of significant interest due to the prevalence of chiral pyrrolidine cores in pharmaceuticals. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of specific enantiomers or diastereomers.

Enantioselective Approaches to Functionalized Pyrrolidines

Enantioselective synthesis of functionalized pyrrolidines often involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. These approaches are crucial for accessing optically pure compounds with specific biological activities.

The intramolecular aza-Michael reaction is a powerful tool for the construction of nitrogen-containing heterocycles. In recent years, significant progress has been made in developing asymmetric versions of this reaction to produce enantiomerically enriched pyrrolidines.

One notable strategy employs a chiral phosphoric acid to catalyze the enantioselective intramolecular aza-Michael cyclization of a protected amine onto an α,β-unsaturated thioester. nih.govcore.ac.uk This "clip-cycle" methodology has been successfully applied to the synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high yields and excellent enantioselectivities. nih.govcore.ac.uk The thioester activating group was found to be crucial for the success of the reaction. nih.govcore.ac.uk This approach has been utilized in the total synthesis of N-methylpyrrolidine alkaloids like (R)-irnidine and (R)-bgugaine. nih.govcore.ac.uk

The use of organocatalysts, such as chiral imidazolidinones and Cinchona-derived amines, has also proven effective in promoting asymmetric aza-Michael additions. researchgate.net These catalysts facilitate the formation of nitrogen-substituted stereocenters under mild conditions. researchgate.net

| Catalyst/Method | Substrate Type | Product Type | Key Features |

| Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines | 2,2- and 3,3-disubstituted pyrrolidines | High enantioselectivities, "clip-cycle" strategy |

| Organocatalysts (e.g., Cinchona alkaloids) | Nitrogen nucleophiles and Michael acceptors | Functionalized pyrrolidines | High stereoselectivity, mild conditions |

This table highlights key aspects of asymmetric intramolecular aza-Michael reactions for pyrrolidine synthesis.

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations, including the formation of pyrrolidine rings. A notable application is the gold-catalyzed intramolecular anti-Markovnikov hydroamination of chiral homopropargyl sulfonamides. rsc.orgrsc.orgnih.gov This reaction proceeds via a 5-endo-dig cycloisomerization to generate a dihydropyrrole intermediate, which can then be trapped by a nucleophile. rsc.org

This strategy has been successfully employed in tandem reactions, such as azidation, allylation, and heteroarylation, to produce a range of enantioenriched 2,5-disubstituted pyrrolidines. rsc.orgrsc.orgnih.gov The reactions typically exhibit excellent enantioselectivities and high diastereoselectivities. rsc.orgrsc.orgnih.gov For example, the gold-catalyzed intramolecular hydroamination followed by an indolation step provides access to highly functionalized pyrrolidines bearing an indole (B1671886) moiety. rsc.org This methodology demonstrates the utility of gold catalysis in the rapid construction of complex and stereochemically defined pyrrolidine derivatives. rsc.orgthieme-connect.com

Organocatalytic Strategies for Enantioenriched Pyrrolidine Derivatives

Organocatalysis has become a powerful tool for the synthesis of complex chiral molecules, offering a complementary approach to traditional metal-catalyzed transformations. acs.org The use of small organic molecules as catalysts is attractive due to their ready availability, low toxicity, and operational simplicity. acs.org In the context of pyrrolidine synthesis, organocatalysis has enabled the development of numerous strategies for producing highly functionalized and enantioenriched derivatives.

Key organocatalytic strategies include:

[3+2] Cycloaddition Reactions: This is one of the most direct methods for constructing the pyrrolidine ring. researchgate.net The reaction of azomethine ylides, generated from imines of amino acid esters, with various electron-deficient alkenes is a common approach. researchgate.net Catalysts such as prolines, phosphoric acids, and thioureas have been successfully employed to achieve high stereoselectivity. researchgate.net For example, cinchona alkaloid-derived squaramide catalysts have been used in the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to yield highly substituted pyrrolidines with a stereogenic quaternary center. rsc.org

Cascade Reactions: Organocatalytic cascade reactions allow for the rapid construction of molecular complexity from simple precursors in a single pot. nih.gov A notable example is the combination of a reversible aza-Henry reaction with a dynamic kinetic resolution (DKR)-driven aza-Michael cyclization, which produces highly functionalized pyrrolidines with excellent diastereoselectivity and high enantiomeric excess (>90% ee) using a Cinchona alkaloid-derived carbamate (B1207046) catalyst. pkusz.edu.cn Similarly, a cascade involving a nitro-Mannich reaction followed by a gold-catalyzed allene (B1206475) hydroamination has been developed to synthesize trisubstituted pyrrolidines with excellent diastereo- and enantioselectivities. nih.gov

Michael Addition Cascades: The asymmetric Michael addition is a cornerstone of organocatalytic pyrrolidine synthesis. Bifunctional squaramide catalysts have been shown to effectively catalyze the aza-Michael/Michael cascade reaction between nitroalkenes and tosylaminomethyl enones, providing access to a broad range of chiral pyrrolidines in good yields and excellent enantioselectivities (up to >99% ee). researchgate.net

Iminium Catalysis: Chiral secondary amine catalysts, such as diarylprolinol silyl (B83357) ethers developed by Jørgensen and others, can activate α,β-unsaturated aldehydes toward nucleophilic attack via the formation of an iminium ion. sigmaaldrich.commdpi.com This activation mode has been applied to the enantioselective construction of pyrroloindoline architectures through the addition-cyclization of tryptamines with α,β-unsaturated aldehydes, achieving high yields and excellent enantioselectivities. pnas.org

These strategies highlight the versatility of organocatalysis in creating diverse, stereochemically rich pyrrolidine scaffolds from readily available starting materials under mild conditions. researchgate.net

Synthesis of Chiral N-Tosylpyrrolidine Derivatives

(S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is a key chiral intermediate, notably in the synthesis of the muscarinic receptor antagonist Darifenacin. lookchem.comgoogle.com Its synthesis is typically achieved through the nucleophilic substitution of a chiral pyrrolidine precursor with diphenylacetonitrile.

A common synthetic route involves the condensation of an (S)-3-(sulfonyloxy)-pyrrolidine derivative, such as (S)-toluene-4-sulfonic acid 1-(toluene-4-sulfonyl)-pyrrolidin-3-yl ester, with diphenylacetonitrile. google.comgoogle.com The reaction is performed in the presence of a strong base to deprotonate the diphenylacetonitrile. While sodium hydride has been used, bases like sodium t-butoxide are also effective. lookchem.comgoogle.com The choice of solvent is typically a polar aprotic solvent like N,N-dimethylformamide (DMF). lookchem.com The reaction proceeds to give the desired product, which can be isolated as an off-white to pale yellow crystalline powder. jigspharma.com This compound is soluble in organic solvents like DMSO and chloroform (B151607) but insoluble in water. jigspharma.com

| Parameter | Description | References |

| Reactant 1 | (S)-toluene-4-sulfonic acid 1-(toluene-4-sulfonyl)-pyrrolidin-3-yl ester | lookchem.com |

| Reactant 2 | Diphenylacetonitrile | lookchem.comgoogle.com |

| Base | Sodium t-butoxide or Sodium hydride | lookchem.comgoogle.com |

| Solvent | N,N-dimethyl-formamide (DMF) | lookchem.com |

| Temperature | 20 - 75 °C | lookchem.com |

| Yield | ~86% | lookchem.com |

| Product Form | Off-white to pale yellow crystalline powder | jigspharma.com |

The synthesis of (S)-2-(Iodomethyl)-1-tosylpyrrolidine can be accomplished via a cascade reaction starting from the commercially available chiral building block, (S)-prolinol. iucr.org This one-pot procedure involves the reaction of (S)-prolinol with p-toluenesulfonyl chloride to protect the nitrogen atom, followed by in-situ conversion of the hydroxyl group to an iodide. iucr.org

The reaction yields the target compound, C12H16INO2S, which can be purified by crystallization from a solvent such as ethyl acetate (B1210297) to obtain single crystals suitable for X-ray diffraction analysis. iucr.org The pyrrolidine ring in the resulting molecule adopts an envelope conformation. iucr.org

| Parameter | Description | References |

| Reactant 1 | (S)-Prolinol | iucr.org |

| Reactant 2 | p-Toluenesulfonyl chloride | iucr.org |

| Reactant 3 | Iodine | iucr.org |

| Product | (S)-2-(Iodomethyl)-1-tosylpyrrolidine | iucr.org |

| Purification | Crystallization from ethyl acetate | iucr.org |

| 13C NMR (100 MHz, CDCl3) | 143.7, 134.2, 129.8 (2C), 127.5 (2C), 60.7, 50.0, 31.9, 23.8, 21.5, 11.5 ppm | iucr.org |

This highly functionalized pyroglutamate (B8496135) derivative is synthesized via an enantioselective Michael-Proton Transfer-Lactamization cascade. nih.gov The reaction provides access to γ-lactam structures, which are important motifs in organic synthesis. nih.gov

The synthesis starts with dimethyl sulfonamidomalonate, which acts as the pronucleophile. nih.gov In the presence of a chiral organocatalyst, O-trimethylsilylquinine (TMSQN), it reacts with an α,β-unsaturated acyl chloride. nih.govnsf.gov The reaction is typically carried out in a solvent like THF under an inert atmosphere. The process yields the target compound as an off-white crystalline powder with a very high enantiomeric ratio (>99:1 er) and in good yield. nih.gov

| Parameter | Description | References |

| Reactant 1 | Dimethyl sulfonamidomalonate | nih.gov |

| Reactant 2 | (E)-cinnamoyl chloride (precursor to unsaturated acylammonium salt) | nih.govnsf.gov |

| Catalyst | O-Trimethylsilylquinine (TMSQN) | nih.gov |

| Solvent | Tetrahydrofuran (THF) | nih.gov |

| Yield | 71% | nih.gov |

| Enantiomeric Ratio (er) | >99:1 | nih.gov |

| Product Form | Off-white crystalline powder | nih.gov |

(S)-2-(Iodomethyl)-1-tosylpyrrolidine

Industrial-Scale Synthesis Considerations

Continuous Flow Processes and Automated Reactor Systems

The industrial production of N-tosylpyrrolidine and its derivatives increasingly utilizes continuous flow processes and automated reactor systems to improve efficiency, safety, and scalability over traditional batch methods. Flow chemistry offers superior control over reaction parameters such as temperature and pressure, which is particularly advantageous for highly exothermic or hazardous reactions. rsc.org

The large surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for rapid and efficient reactions. beilstein-journals.org This has been successfully applied to the synthesis of a variety of pyrrolidine and piperidine (B6355638) derivatives. beilstein-journals.orgchemistryviews.org For instance, a highly diastereoselective continuous flow protocol has been established to create an α-chiral pyrrolidine library, achieving high yields (up to 87%) with reaction times as short as 150 seconds. rsc.org This methodology demonstrated its utility in the gram-scale preparation of a κ-opioid receptor antagonist intermediate, with a self-designed microfluidic reactor achieving a throughput of 7.45 g/h, highlighting its potential for large-scale applications. rsc.org

Furthermore, electrochemical methods for pyrrolidine synthesis have been adapted to continuous flow reactors. The electrochemical generation of N-centered radicals from tosyl-protected amines can be performed in undivided cells with simple graphite (B72142) and steel electrodes, a cost-effective and scalable approach that can even be powered by solar energy. chemistryviews.org The ability to perform such reactions in a continuous flow setup demonstrates a viable path for industrial-scale production. chemistryviews.org Automated reactors integrated into these flow systems ensure consistent product quality and yield while minimizing waste and reducing operational costs.

Mechanistic Investigations of N Tosylpyrrolidine Reactivity

Electrophilic and Nucleophilic Character of N-Tosylpyrrolidine

N-Tosylpyrrolidine, a heterocyclic compound, exhibits both electrophilic and nucleophilic properties, which dictates its reactivity in various chemical transformations. The presence of the tosyl (p-toluenesulfonyl) group significantly influences the electronic characteristics of the pyrrolidine (B122466) ring.

The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.combyjus.com This nucleophilicity allows the compound to participate in reactions where it donates this electron pair to form a new covalent bond. masterorganicchemistry.com For instance, the nitrogen atom can attack an electrophilic center, initiating a variety of synthetic pathways. The formation of 1-Tosylpyrrolidine itself often involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of p-toluenesulfonyl chloride.

Conversely, the tosyl group imparts electrophilic character to the molecule. The sulfur atom in the tosyl group is electron-deficient due to the presence of two highly electronegative oxygen atoms and the electron-withdrawing nature of the p-tolyl group. This makes the sulfur atom susceptible to attack by nucleophiles. masterorganicchemistry.combyjus.com Furthermore, the tosyl group is an excellent leaving group, a property that stems from the stability of the resulting tosylate anion, which is stabilized by resonance. masterorganicchemistry.com This characteristic is pivotal in nucleophilic substitution reactions where the tosyl group is displaced. smolecule.com

The interplay between the nucleophilic nitrogen and the electrophilic sites within the tosyl group defines the diverse reactivity profile of N-Tosylpyrrolidine, enabling its participation in a wide array of chemical reactions.

Substitution Reactions Involving the Tosyl Group

The tosyl group in N-Tosylpyrrolidine is a good leaving group, facilitating nucleophilic substitution reactions. smolecule.com This reactivity allows for the introduction of various functional groups onto the pyrrolidine ring by displacing the tosyl group.

N-Tosylpyrrolidine can undergo nucleophilic substitution reactions where the tosyl group is displaced by nucleophiles such as amines, thiols, and alcohols. These reactions lead to the formation of new N-substituted pyrrolidine derivatives.

Amines: Primary and secondary amines can act as nucleophiles, attacking the electrophilic carbon of a substrate where the tosyl group is attached, leading to the formation of new carbon-nitrogen bonds. cas.cn While direct displacement from the nitrogen of N-tosylpyrrolidine is less common, the principle of using amines to displace tosylates is a fundamental reaction in organic synthesis. The reaction of free amines with tosylated compounds can sometimes be complicated by side reactions, such as the alkylation of the newly formed amine product. cas.cn

Thiols: Thiols are potent nucleophiles, generally more so than alcohols, and can effectively displace tosylate groups to form thioethers. cas.cn The higher nucleophilicity of thiols compared to alcohols is a well-established trend in organic chemistry. The reaction involves the attack of the thiolate anion on the carbon atom bearing the tosyl group. cas.cn

Alcohols: Alcohols, and more potently their corresponding alkoxides, can also serve as nucleophiles to displace the tosyl group, resulting in the formation of ethers. The conversion of an alcohol to a tosylate is a common strategy to make the hydroxyl group a better leaving group for subsequent substitution reactions. masterorganicchemistry.com

These displacement reactions are fundamental in modifying the structure of pyrrolidine-containing molecules for various applications in organic synthesis.

Redox Transformations of N-Tosylpyrrolidine

N-Tosylpyrrolidine can participate in redox reactions, involving either the oxidation of the molecule to form sulfonyl derivatives or its reduction to generate amine precursors. These transformations alter the oxidation state of the atoms within the compound. libretexts.org

The oxidation of N-Tosylpyrrolidine can lead to the formation of sulfonyl derivatives. This process typically involves an increase in the number of bonds between carbon and a heteroatom, such as oxygen. libretexts.org Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed for this purpose. The oxidation can target the pyrrolidine ring or the tosyl group itself, depending on the reaction conditions and the specific oxidizing agent used. For instance, oxidation of the methoxy (B1213986) group in a derivative, N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide, can form a hydroxyl group. The synthesis of sulfonamides can also be achieved through the oxidation of sulfenylamide or sufinylamide precursors. taylorandfrancis.com

The reduction of N-Tosylpyrrolidine is a key transformation that yields the corresponding amine, pyrrolidine. This reaction involves a decrease in the number of carbon-heteroatom bonds or an increase in the number of carbon-hydrogen bonds. libretexts.org A common and effective reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). The tosyl group is cleaved during this process, liberating the free amine. This deprotection strategy is widely used in organic synthesis to unmask a secondary amine after the tosyl group has served its purpose as a protecting group or a directing group in a previous synthetic step. nih.gov

Oxidation to Sulfonyl Derivatives

Transition Metal-Catalyzed Transformations

N-Tosylpyrrolidine and its derivatives are valuable substrates and intermediates in a variety of transition metal-catalyzed reactions. These catalytic processes enable the efficient construction of complex molecular architectures, including the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govscribd.com

Rhodium(III) catalysts have been successfully employed in the formal [4+1] synthesis of pyrrolidines from unactivated terminal alkenes. nih.gov Mechanistic studies suggest that this transformation proceeds through the intermolecular aziridination of the alkene, catalyzed by the rhodium complex, followed by an acid-promoted ring expansion to form the pyrrolidine ring. nih.gov In some cases, N-tosyl aziridines are isolated as intermediates. nih.gov

Palladium-catalyzed reactions have also been utilized. For example, the 1,2-oxidation of allenic tosylamides in the presence of a palladium catalyst and lithium bromide leads to the formation of 2-(1-bromoalkenyl)-N-tosylpyrrolidines. scribd.com Furthermore, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective in the cross-coupling of alkyl triflates, where the electron-withdrawing nature of a neighboring group can facilitate the oxidative addition step. nih.gov

Iron(III) chloride has been shown to be an efficient catalyst for the diastereoselective intramolecular hydroamination/cyclization of α-substituted amino alkenes, leading to the synthesis of enantiopure trans-2,5-disubstituted pyrrolidines. scispace.com This method provides a stereoselective route to these important heterocyclic structures. scispace.com

The versatility of N-tosylpyrrolidine and related tosyl-activated nitrogen compounds in transition metal catalysis highlights their importance in modern synthetic organic chemistry, enabling the development of novel and efficient synthetic methodologies. researchgate.netacs.org

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the cyclization of substrates bearing the N-tosylpyrrolidine moiety has been a subject of detailed mechanistic inquiry. These reactions often proceed through a series of well-defined elementary steps, including oxidative addition, migratory insertion, and reductive elimination.

One area of focus has been the palladium-catalyzed cyclization of allenyl malonates, which provides a route to functionalized carbocycles. nih.gov Mechanistic studies, including deuterium (B1214612) labeling experiments, have shed light on the catalytic cycle. nih.gov The reaction is believed to initiate with the oxidative addition of a Pd(0) catalyst into the malonate C-H bond. nih.gov Subsequent coordination of the palladium(II) intermediate to the allene (B1206475) precedes a nucleopalladation step, forming a vinylpalladium intermediate. nih.gov The final product is then released through a process that may involve protonolysis or reductive elimination, regenerating the active Pd(0) catalyst. nih.govmdpi.com The nature of the ligand, solvent, and base has been shown to significantly influence the reaction pathway and the regioselectivity of the cyclization. nih.gov

In the context of N-tosylpyrrolidine synthesis, palladium-catalyzed reactions of ω-unsaturated N-tosylamides have been explored. snnu.edu.cn For instance, the treatment of N-hept-6-en-1-yl-4-methylbenzenesulfonamide with a palladium catalyst can yield a mixture of N-tosylpyrrolidine and N-tosylpiperidine derivatives. snnu.edu.cn The mechanism of such transformations is generally understood to involve the formation of a π-allylpalladium intermediate. mdpi.com This intermediate arises from the electrophilic cleavage of an allylic C-H bond by a Pd(II) catalyst. mdpi.com Subsequent intramolecular nucleophilic attack by the sulfonamide nitrogen onto the π-allyl complex leads to the formation of the cyclized product. mdpi.comescholarship.org The catalyst is then regenerated through an oxidative process, often facilitated by a stoichiometric oxidant like benzoquinone. mdpi.com

A proposed mechanism for the palladium-catalyzed carboamination to form N-tosylpyrrolidine products involves several key steps. escholarship.org The catalytic cycle is initiated by the reaction of the starting material with the Pd(II) catalyst. This is followed by migratory insertion of an alkene into the palladium-nitrogen bond. Subsequent insertion of carbon monoxide and reductive elimination of the final product regenerates the active palladium catalyst. escholarship.org

Detailed mechanistic studies, including the isolation of catalytic intermediates and kinetic measurements, have been crucial in elucidating the steps involved in related palladium-catalyzed reactions, such as the aminocarbonylation of aryl chlorides. nih.gov These studies have provided insights into the oxidative addition of the aryl halide to the Pd(0) complex and the subsequent reaction with the amine nucleophile. nih.gov While not directly involving this compound, these fundamental investigations of palladium catalysis are instrumental in understanding the broader context of C-N bond formation and cyclization reactions.

| Reaction Type | Catalyst System | Key Intermediates | Mechanistic Highlights |

| Cyclization of Allenyl Malonates | Pd(0) with phosphine ligands | Pd(II)-hydride, Vinylpalladium | Oxidative addition into C-H bond, nucleopalladation. nih.gov |

| Intramolecular Allylic Amination | Pd(II) with oxidant | π-Allylpalladium | Electrophilic C-H activation, intramolecular nucleophilic attack. mdpi.com |

| Carboamination | Pd(II) | Acylpalladium | Migratory insertion of alkene and CO. escholarship.org |

Iron(III)-Promoted Cyclization of N-Substituted Derivatives

Iron, being an earth-abundant and biocompatible metal, presents an attractive alternative to noble metals in catalysis. researchgate.net Iron(III) salts, in particular, have proven to be effective promoters for the cyclization of various N-substituted amine derivatives, including those that lead to the formation of pyrrolidine rings. These reactions often proceed through cationic intermediates, with the iron(III) salt acting as a Lewis acid to activate the substrate.

A significant application of iron(III) catalysis is in the intramolecular hydroamination/cyclization of α-substituted amino alkenes. This methodology has been successfully employed for the diastereoselective synthesis of trans-2,5-disubstituted pyrrolidines. csic.es The reaction utilizes enantiopure starting materials derived from α-amino acids in combination with an iron(III) salt catalyst. csic.es Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in understanding the origin of the high diastereoselectivity observed in these transformations. csic.es The calculations suggest that the interaction between the oxygen atom of the sulfonyl group and the iron(III) chloride plays a crucial role in controlling the stereochemical outcome of the initial N-C bond formation and cyclization step. csic.es

The mechanism of iron(III)-promoted cyclizations can also involve the generation of iminium ions. For instance, in the aza-Prins cyclization, an iron(III) halide promotes the reaction between an unsaturated tosylamine and an aldehyde to form substituted piperidines. researchgate.net This process is believed to proceed through the formation of a γ-unsaturated-iminium ion, which then undergoes an intramolecular nucleophilic attack by the carbon-carbon double bond to close the ring. researchgate.net Although this example leads to a six-membered ring, the underlying principle of iron(III)-mediated iminium ion formation and subsequent cyclization is relevant to the synthesis of pyrrolidine derivatives as well.

Furthermore, iron(III) chloride has been shown to mediate the intramolecular cyclization of N-tethered alkyne-benzyl alkanols, yielding substituted pyrrolidines. researchgate.net This reaction is thought to proceed via the generation of a carbenium ion, which induces the cyclization. researchgate.net The use of iron catalysts for direct C(sp³)–H bond activation is a rapidly developing field, with iron's low cost and toxicity making it a highly desirable catalyst for such transformations. researchgate.net

| Reactants | Catalyst | Product | Key Mechanistic Feature |

| α-Substituted Amino Alkenes | Iron(III) Salt | trans-2,5-Disubstituted Pyrrolidines | Interaction between sulfonyl oxygen and iron(III) controls diastereoselectivity. csic.es |

| γ,δ-Unsaturated Tosylamines and Aldehydes | Iron(III) Halide | Substituted Piperidines | Generation of a γ-unsaturated-iminium ion followed by intramolecular attack. researchgate.net |

| N-Tethered Alkyne-Benzyl Alkanols | Ferric Chloride (FeCl₃) | Substituted Pyrrolidines | Carbenium ion-induced cyclization. researchgate.net |

Cobalt-Catalyzed Hydroboration/Cyclization Reactions

Cobalt catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including nitrogen-containing heterocycles. One notable application is in the enantioselective hydroboration/cyclization of amide-tethered 1,6-enynes, which provides access to chiral γ-lactams. researchgate.net These reactions often utilize a cobalt catalyst in conjunction with a chiral phosphine ligand to achieve high levels of enantioselectivity. orgsyn.org

The mechanistic pathway for these transformations is believed to involve the initial coordination of the cobalt catalyst to the alkyne and alkene moieties of the enyne substrate. This is followed by a hydrometallation step, where a cobalt-hydride species adds across the alkyne. The resulting organocobalt intermediate then undergoes an intramolecular migratory insertion of the tethered alkene, leading to the formation of a five-membered ring. Subsequent reductive elimination or a related process releases the borylated γ-lactam product and regenerates the active cobalt catalyst. researchgate.netorgsyn.org

In a related context, cobalt complexes have been developed for the hydrosilylation/cyclization of 1,6-enynes. researchgate.net Mechanistic studies, including deuterium labeling experiments, have been conducted to propose a plausible reaction pathway. The reaction is thought to proceed through a cobaltacyclopentene intermediate, which is formed via the oxidative cyclization of the enyne with a low-valent cobalt species. researchgate.net Subsequent reaction with a silane (B1218182) leads to the formation of the silicon-containing cyclized product. researchgate.net

Cobalt catalysts are also effective for the hydroarylative cyclization of 1,n-enynes with carbonyl compounds, yielding functionalized dihydrofurans and pyrrolidines. beilstein-journals.org The proposed mechanism for this reaction begins with the reduction of a Co(II) precursor to an active Co(I) species. beilstein-journals.org The enyne then undergoes oxidative addition to the Co(I) center to form a bicyclic cobaltacycle. beilstein-journals.org Coordination of the arene, followed by C-H activation (cobaltation), and subsequent reductive elimination affords the final product and regenerates the Co(I) catalyst. beilstein-journals.org

| Reaction Type | Catalyst System | Key Intermediate | Mechanistic Highlights |

| Enantioselective Hydroboration/Cyclization | Co(acac)₂ with Chiral Phosphine Ligand | Organocobalt species | Hydrometallation followed by intramolecular migratory insertion. researchgate.netorgsyn.org |

| Hydrosilylation/Cyclization | Iminopyridine Cobalt Dichloride Complex | Cobaltacyclopentene | Oxidative cyclization of the enyne with a low-valent cobalt species. researchgate.net |

| Hydroarylative Cyclization | Cobalt catalyst with diphosphine ligand | Bicyclic Cobaltacycle | Oxidative addition of the enyne followed by C-H activation of an arene. beilstein-journals.org |

Rhodium and Iridium-Catalyzed C-H Functionalization

Rhodium and iridium complexes are highly effective catalysts for C-H functionalization reactions, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. These reactions are atom-economical and offer powerful strategies for the synthesis and modification of complex molecules, including N-tosylpyrrolidine derivatives. snnu.edu.cnnih.gov

Rhodium(III) catalysts, in particular, have been utilized for the allylic C-H amination of olefins. snnu.edu.cn For instance, the reaction of an alkene with an N-tosylamide in the presence of a rhodium(III) complex and an oxidant can lead to the formation of an allylic amine. snnu.edu.cn The mechanism is believed to involve the coordination of the alkene to the Rh(III) center, followed by C-H activation to form a rhodium-allyl intermediate. Subsequent nucleophilic attack by the tosylamide and reductive elimination would furnish the product. In some cases, intramolecular versions of this reaction can lead to the formation of N-tosylpyrrolidine derivatives from ω-unsaturated N-tosylamides. snnu.edu.cn The trivalent rhodium (d⁶) is electron-deficient, leading to a highly polar C-Rh(III) bond that is reactive towards various reagents. sioc-journal.cn

Iridium catalysts have also been extensively studied for C-H functionalization. chemistryviews.orgchemrxiv.orgnih.gov Iridium(III) complexes can catalyze the redox-neutral C(sp³)–H amination of olefins with azides. snnu.edu.cn The resulting amination products can be further transformed into valuable heterocyclic structures. For example, an allylated tosylamide can undergo cyclization under basic conditions to yield a 2-vinylpyrrolidine. snnu.edu.cn The mechanism of these iridium-catalyzed aminations often involves the formation of a metal-nitrenoid intermediate, which then inserts into a C-H bond.

Both rhodium and iridium catalysts have been employed in the synthesis of N-tosylpyrrolidine and N-tosyltetrahydropyridine derivatives from ω-unsaturated N-tosylamides. snnu.edu.cnresearchgate.net The reaction often yields a mixture of the five- and six-membered ring products, with the ratio depending on the specific catalyst and reaction conditions. snnu.edu.cn These cyclizations are thought to proceed via a C-H activation mechanism, leading to a metallacyclic intermediate that then undergoes reductive elimination to form the final product.

| Catalyst | Reaction Type | Substrates | Product Example | Mechanistic Feature |

| Rhodium(III) | Intermolecular Allylic C-H Amination | Alkenes, N-Tosylamides | Allylic Amine | C-H activation to form a rhodium-allyl intermediate. snnu.edu.cn |

| Iridium(III) | Redox-Neutral C(sp³)–H Amination | Olefins, Azides | Allylic Amine | Formation of a metal-nitrenoid intermediate. snnu.edu.cn |

| Rhodium(III) / Iridium(III) | Intramolecular C-H Amination | ω-Unsaturated N-Tosylamides | N-Tosylpyrrolidine | C-H activation followed by reductive elimination from a metallacycle. snnu.edu.cn |

Radical-Mediated and Photoredox Reactions

Radical-mediated reactions offer unique pathways for the formation of C-C and C-heteroatom bonds, often with complementary reactivity to traditional ionic processes. In recent years, photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions, further expanding the scope of these transformations. nih.gov N-Tosylpyrrolidine and its precursors can be involved in or synthesized through such radical-based strategies.

One classic example of a radical reaction leading to pyrrolidine formation is the Hofmann-Löffler-Freytag (HLF) reaction. nih.gov This reaction involves the generation of a nitrogen-centered radical from an N-haloamine, typically under UV irradiation or in the presence of a metal catalyst. nih.govnih.gov The nitrogen radical then undergoes a 1,5-hydrogen atom transfer (HAT) from a carbon atom in the alkyl chain, generating a carbon-centered radical. Subsequent intramolecular cyclization via radical-radical recombination or a related pathway yields the pyrrolidine ring. nih.gov Modern variations of the HLF reaction utilize photoredox or electrochemical methods to generate the key nitrogen-centered radical intermediate. nih.gov

Photoredox catalysis, often employing ruthenium or iridium complexes, can initiate radical cyclization cascades. nih.govethz.chbeilstein-journals.org For example, N-(allenyl)sulfonylamides can be converted to 2-(1-chlorovinyl)pyrrolidines using a ruthenium photocatalyst and N-chlorosuccinimide (NCS). nih.gov Mechanistic studies, supported by computational analysis, suggest that the reaction proceeds through a nitrogen-centered radical. nih.gov This key intermediate can be formed either by oxidation of the deprotonated starting material by the excited photocatalyst or by photodissociation of an in-situ formed N-chloroallene. nih.gov The nitrogen radical then cyclizes onto the allene moiety to form a vinyl radical, which is subsequently trapped by a chlorine atom from NCS to give the final product. nih.gov

Radical additions to carbonyl groups, while less common than additions to alkenes, can also be used to construct pyrrolidine rings. researchgate.net For instance, the tin-mediated radical cyclization of 5-phenylseleno-3-aza-pentanals can be attempted to form substituted pyrrolidin-3-ols. researchgate.net This involves the generation of a carbon-centered radical from the phenylseleno precursor, which then adds intramolecularly to the aldehyde carbonyl group. researchgate.net

The generation of nitrogen-centered radicals from various precursors, such as N-nitroamines, N-nitrosamines, and N-nitrosamides, is a key step in many radical-based syntheses of N-heterocycles. acs.org These radicals can be generated under reductive conditions, often involving single-electron transfer (SET) from a metal or a photocatalyst. acs.org The resulting nitrogen radical can then participate in cyclization reactions to form pyrrolidines and other N-heterocyclic structures. acs.org

| Reaction Type | Method | Key Intermediate | Mechanistic Steps |

| Hofmann-Löffler-Freytag (HLF) Reaction | Photoredox/Electrochemistry | Nitrogen-centered radical, Carbon-centered radical | SET to form N-radical, 1,5-HAT, Cyclization. nih.gov |

| Chloroamination Cyclization Cascade | Photoredox Catalysis (Ru) | Nitrogen-centered radical, Vinyl radical | N-radical formation, Intramolecular cyclization onto allene, Chlorine atom transfer. nih.gov |

| Radical Cyclization onto Carbonyl | Tin-mediation | Carbon-centered radical | Radical generation, Intramolecular addition to C=O. researchgate.net |

| General N-Heterocycle Synthesis | Reductive SET | Nitrogen-centered radical | SET to N-X bond, Fragmentation, Cyclization. acs.org |

Aromatization-Driven Rearrangement Reactions

Rearrangement reactions that are driven by the formation of a stable aromatic system represent a powerful thermodynamic driving force in organic synthesis. These transformations can lead to significant molecular reorganization, often creating complex structures from simpler precursors in a single step. While specific examples focusing solely on this compound are less common in this category, the principles can be applied to related heterocyclic systems, and understanding these mechanisms provides a broader context for potential reactivity.

A relevant example is the reverse aromatic Cope rearrangement. organic-chemistry.org In a study involving 2-allyl-3-alkylideneindolines, a domino Wittig reaction and reverse aromatic Cope rearrangement sequence was used to synthesize α-allyl-3-indole acetate (B1210297) derivatives. organic-chemistry.org The key step is the researchgate.netresearchgate.net-sigmatropic rearrangement of the 2-allyl-3-alkylideneindoline intermediate. This rearrangement is thermodynamically favored because it leads to the formation of a stable indole (B1671886) aromatic ring system from a non-aromatic indoline (B122111) precursor. organic-chemistry.org The driving force of aromatization was found to be superior to other potential driving forces like conjugation with carbonyl or cyano groups. organic-chemistry.org

Another class of reactions where aromatization plays a key role is the Bamberger rearrangement. wiley-vch.de This reaction involves the conversion of N-phenylhydroxylamines to 4-aminophenols in the presence of strong acid. The mechanism involves the formation of a nitrenium ion intermediate, which is attacked by water. A subsequent rearrangement and deprotonation sequence leads to the formation of the aromatic aminophenol product. wiley-vch.de The stability gained by forming the aromatic ring is a critical factor in this transformation.

In the context of N-tosylpyrrolidine, one could envision a scenario where a non-aromatic precursor containing a pyrrolidine ring could undergo a rearrangement to form an aromatic pyrrole (B145914) derivative, with the tosyl group either remaining or participating in the reaction. For instance, a palladium-catalyzed rearrangement of N-tosylhydrazones bearing allyl ethers has been reported to yield trans-olefin-substituted sulfonylhydrazones. frontiersin.org While this specific reaction does not result in an aromatic ring, it demonstrates the ability of metal catalysts to facilitate complex rearrangements involving tosyl-protected nitrogen compounds. frontiersin.org The mechanism is proposed to be non-radical and involves the breakage of a C-O bond and the formation of a C-N bond, likely through a palladium-allyl intermediate. frontiersin.org

The principles of aromatization-driven reactivity are fundamental and can be hypothetically applied to design new reactions. For example, a suitably substituted dihydropyrrole derivative could potentially undergo a rearrangement or elimination reaction that is driven by the formation of a pyrrole ring. The tosyl group on the nitrogen would influence the electronic properties of the system and could be a key factor in directing the course of such a reaction.

| Rearrangement Type | Driving Force | Substrate Type | Product Type | Key Mechanistic Feature |

| Reverse Aromatic Cope Rearrangement | Aromatization | 2-Allyl-3-alkylideneindolines | α-Allyl-3-indole acetates | researchgate.netresearchgate.net-Sigmatropic shift leading to a stable indole ring. organic-chemistry.org |

| Bamberger Rearrangement | Aromatization | N-Phenylhydroxylamines | 4-Aminophenols | Acid-catalyzed formation of a nitrenium ion followed by nucleophilic attack and rearomatization. wiley-vch.de |

| Pd-Catalyzed Rearrangement | Not aromatization-driven in this example | N-Tosylhydrazones with allyl ethers | trans-Olefin-substituted sulfonylhydrazones | Breakage of C-O bond and formation of C-N bond via a Pd-allyl intermediate. frontiersin.org |

Applications of N Tosylpyrrolidine in Complex Molecule Synthesis

N-Tosylpyrrolidine as a Key Building Block in Organic Synthesis

N-Tosylpyrrolidine's stability and reactivity make it an ideal starting material for a variety of synthetic transformations. The tosyl group enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in both pharmaceutical and organic synthesis. This modification allows the pyrrolidine (B122466) ring to participate in a range of chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the tosyl group can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to create new derivatives.

The compound's utility is further demonstrated in palladium-catalyzed reactions, where it serves as a precursor for valuable heterocyclic compounds essential in medicinal chemistry. Iron(III) has also been shown to promote cyclization reactions with certain N-substituted 1-Tosylpyrrolidine derivatives, leading to the formation of complex molecular structures. Its application extends to the synthesis of fluorinated nitrogen-containing building blocks, such as (2S)-2-(difluoromethyl)-N-tosylpyrrolidine and (2S)-2-(trifluoromethyl)-N-tosylpyrrolidine. rsc.org

Synthetic Pathways to Heterocyclic Compounds

The inherent reactivity of N-Tosylpyrrolidine facilitates its use in the construction of various heterocyclic systems, including fused, spirocyclic, and gamma-lactam structures.

Formation of Fused and Spirocyclic Systems

N-Tosylpyrrolidine derivatives are instrumental in the synthesis of fused and spirocyclic frameworks. A notable example is the use of a [3 + 2]-cycloaddition reaction between N-tosylaziridines and α,β-unsaturated ketones, promoted by lithium iodide, to produce N-tosylpyrrolidines, including spiro compounds. organic-chemistry.org Furthermore, visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) fused with a tosylated pyrrolidine has been developed to construct polysubstituted spiro[2.3] or [3.3] cyclic frameworks. rsc.org This photochemical method offers a broad scope for preparing various spirocyclic skeletons. rsc.org

The intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, has been effectively used to synthesize 2,2- and 3,3-spirocyclic pyrrolidines in high yields and enantioselectivity. This reaction involves the cyclization of a protected amine with an α,β-unsaturated thioester.

| Reaction Type | Reactants | Catalyst/Promoter | Product |

| [3 + 2]-Cycloaddition | N-tosylaziridines, α,β-unsaturated ketones | Lithium iodide | N-tosylpyrrolidines (including spiro compounds) |

| [2 + 2] Cycloaddition | Methylenecyclopropanes fused with tosylated pyrrolidine | Polypyridyl iridium(III) catalyst (visible light) | Polysubstituted spiro[2.3] or [3.3] cyclic frameworks |

| Intramolecular aza-Michael | Protected amine, α,β-unsaturated thioester | Chiral phosphoric acid | 2,2- and 3,3-spirocyclic pyrrolidines |

Synthesis of Gamma-Lactam Derivatives

Gamma-lactams, or pyrrolidin-2-ones, are prevalent structures in natural products and pharmaceuticals, and N-Tosylpyrrolidine derivatives serve as valuable precursors for their synthesis. orgsyn.org Various catalytic methods have been developed for the asymmetric synthesis of γ-lactam derivatives. researchgate.netnih.gov For instance, N,N-diallyl-1-tosylpyrrolidine-2-carboxamide can be utilized in the synthesis of SUAM 1221, a drug for treating psychological diseases. nih.gov

The synthesis of arylsulfonamide-based dialkylated amide motifs, which can serve as intermediates for bioactive heterocyclic compounds, has been successfully achieved. scialert.net Research has also focused on developing new methods for γ-lactam synthesis via intramolecular C-H amidation reactions, offering a convenient and step-economic route from corresponding carboxylic acids. researchgate.net

N-Tosylpyrrolidine in Natural Product Synthesis

The pyrrolidine scaffold is a common motif in a variety of natural products. The use of N-Tosylpyrrolidine as a synthetic intermediate has enabled the total synthesis of several of these complex molecules.

Total Synthesis of Pyrrolidine-Containing Natural Products (e.g., (R)-Bgugaine, (R)-Irnidine)

| Natural Product | Key Synthetic Strategy | Overall Yield | Number of Steps |

| (R)-Bgugaine | Asymmetric 'clip-cycle' formation of a chiral pyrrolidine ring | 33% | 6 |

| (R)-Irnidine | Asymmetric 'clip-cycle' formation of a chiral pyrrolidine ring | 18% | 6 |

Role in Fine Chemical and Specialty Material Production

Beyond its applications in complex molecule and natural product synthesis, this compound is also utilized in the production of fine chemicals and specialty materials. Fine chemical companies are involved in the development and production of these products, often through custom synthesis and contract manufacturing. echemi.comvalsynthese.ch The versatility of this compound and its derivatives makes them valuable components in the creation of materials with specific, desired properties.

N Tosylpyrrolidine in Catalysis and Asymmetric Synthesis

Chiral Ligand Design and Development

The N-tosylpyrrolidine scaffold serves as a valuable building block for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions. The tosyl group imparts rigidity and specific steric and electronic properties to the ligand, which are essential for effective stereochemical communication.

Chiral ligands containing a pyrrolidine (B122466) ring are widely used in asymmetric catalysis. diva-portal.org The N-tosylpyrrolidine framework can be incorporated into more complex ligand structures, such as those used in palladium-catalyzed allylic alkylations or copper-catalyzed reactions. The defined stereochemistry of the pyrrolidine, often derived from the chiral pool (e.g., L-proline or L-hydroxyproline), combined with the conformational constraints imposed by the tosyl group, helps to create a well-defined chiral pocket around the metal center. diva-portal.orgmdpi.com This precise arrangement is critical for differentiating between enantiotopic faces of the substrate, leading to high enantioselectivity. For example, chiral pyridyl pyrrolidine ligands have been synthesized and successfully used in palladium-catalyzed allylic alkylation reactions. diva-portal.org The development of new synthetic routes to planar chiral ligands often incorporates these proven structural motifs to achieve high levels of asymmetric induction. massey.ac.nz

Enantioselective Strategies Utilizing N-Tosylpyrrolidine Backbones

The inherent chirality and conformational rigidity of the N-tosylpyrrolidine backbone make it an excellent platform for controlling stereoselectivity in various chemical transformations, particularly in cyclization reactions.

The N-tosyl group plays a direct and crucial role in controlling the stereochemical outcome of cyclization reactions to form substituted pyrrolidines. researchgate.net In iron-catalyzed intramolecular hydroamination/cyclization reactions, the tosyl group has been shown to actively participate in the transition state. scispace.com Density Functional Theory (DFT) calculations revealed that an oxygen atom of the sulfonyl group coordinates strongly to the iron(III) catalyst, facilitating the cyclization and dictating the final diastereoselectivity of the trans-2,5-disubstituted pyrrolidine product. scispace.com This interaction leads to complete diastereoselectivity, which occurs under both kinetic and thermodynamic control. scispace.com

This level of control allows for the efficient synthesis of enantiopure pyrrolidine derivatives, which are valuable intermediates for natural product synthesis. scispace.com The table below shows the results of an iron-catalyzed cyclization where the N-tosyl group is key to the outcome.

Table: Iron-Catalyzed Diastereoselective Cyclization of N-Tosyl Amino Alkenes

| Substrate | Catalyst | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| N-Tosyl-α-substituted amino alkene | FeCl₃ | trans-2,5-disubstituted N-tosylpyrrolidine | High | >99:1 |

| Findings based on the diastereoselective iron(III)-catalyzed intramolecular hydroamination/cyclization reaction. scispace.com |

Furthermore, in radical cyclizations, the nature of the nitrogen substituent is a key factor in controlling the diastereoselectivity. While some N-protecting groups lead to cis-products, the N-tosyl group is instrumental in directing cyclizations to afford specific stereoisomers, showcasing its utility in stereocontrolled synthesis. researchgate.net

Computational Chemistry Approaches to N Tosylpyrrolidine Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in elucidating the intricate mechanisms of reactions involving N-Tosylpyrrolidine systems. These computational studies provide a detailed picture of transition states and intermediates, which are often difficult to observe experimentally.

One notable application of DFT is in understanding the iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes to form trans-N-tosylpyrrolidines. scispace.com DFT calculations revealed that the high diastereoselectivity of this reaction is controlled both kinetically and thermodynamically during the initial N-C bond formation and cyclization. scispace.com A key finding from these calculations is the crucial role of the interaction between an oxygen atom of the tosyl group and the iron(III) chloride catalyst, which facilitates the cyclization reaction and is present throughout the reaction coordinate. scispace.com This interaction is believed to be a determining factor in the observed diastereoselectivity. scispace.com

In a different study, the mechanism of a Rh(III)-catalyzed formal [4+1] approach to synthesize pyrrolidines from unactivated terminal alkenes and nitrene sources was investigated. nih.gov Mechanistic inquiries, supported by experimental evidence, suggest a pathway involving the Rh(III)-catalyzed intermolecular aziridination of the alkene, followed by an acid-promoted ring expansion to form the pyrrolidine (B122466) ring. nih.gov DFT studies on similar Rh(III)-catalyzed reactions have been cited to support the proposed mechanism involving a Rh(III)-nitrene intermediate. nih.gov

The following table summarizes the key findings from DFT studies on N-Tosylpyrrolidine reaction mechanisms:

| Reaction | Catalyst | Key Mechanistic Insight from DFT |

| Intramolecular hydroamination/cyclization | Iron(III) chloride | The interaction between the tosyl group's oxygen and the iron catalyst is crucial for diastereoselectivity. scispace.com |

| Formal [4+1] pyrrolidine synthesis | Rh(III) | The reaction likely proceeds through intermolecular aziridination followed by acid-promoted ring expansion. nih.gov |

| Intramolecular C-H amination | Copper | The 1,5-Hydrogen Atom Transfer (HAT) is the rate-determining step. |

Prediction and Validation of Reaction Outcomes

Computational methods are increasingly used to predict the outcomes of chemical reactions, a crucial aspect of synthetic planning. cecam.orgnih.gov These predictions can then be validated through experimental work, providing a powerful synergy between theory and practice.

In the context of N-tosylpyrrolidine synthesis, computational studies have been used to understand and predict chemoselectivity. For instance, in an organocascade reaction to form dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate, computational analysis suggested that two 1,5-S-O n→σ* interactions after the initial Michael addition step determine whether a δ-lactone or a δ-lactam is formed. orgsyn.org

The predictive power of computational chemistry is also highlighted in the development of machine learning models for reaction prediction. rsc.org While not specific to N-tosylpyrrolidine, the general trend is to use large datasets of known reactions to train models that can predict the products, and even optimal reaction conditions, for new transformations. rsc.orgchemrxiv.org The validation of these predictions is achieved by performing the reactions in the laboratory and comparing the experimental results with the computational forecasts. For example, in a study on solvent prediction, 8 out of 11 reactions were successful when using the solvent predicted by a machine learning model. chemrxiv.org

The table below illustrates the interplay between computational prediction and experimental validation:

| Computational Prediction | Experimental Validation | Outcome |

| Chemoselectivity in δ-lactone vs. δ-lactam formation is dictated by 1,5-S-O n→σ* interactions. orgsyn.org | Synthesis of dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. | The predicted chemoselectivity was consistent with the experimentally observed product. |

| Prediction of suitable reaction solvents using machine learning models. chemrxiv.org | Performing reactions in the computationally predicted solvents. | A high success rate (8 out of 11) was achieved, demonstrating the practical utility of the predictive models. chemrxiv.org |

Conformational Analysis of N-Tosylpyrrolidine and its Derivatives

The three-dimensional structure, or conformation, of a molecule is fundamental to its reactivity and biological activity. scielo.org.mx Computational methods are widely used to perform conformational analysis, identifying the most stable arrangements of atoms in space. unicamp.brprinceton.edu

For pyrrolidine systems, including N-tosylpyrrolidine derivatives, conformational preferences have been investigated using both NMR spectroscopy and molecular modeling. beilstein-journals.org These studies have shown that the conformation of the five-membered pyrrolidine ring can be "tuned" by modifying the substituents on the ring. beilstein-journals.org For example, the attachment of different phosphonate (B1237965) moieties to the pyrrolidine nitrogen can control the conformation of the ring, causing it to adopt specific puckering patterns described by the pseudorotation cycle. beilstein-journals.org While phosphonoformyl derivatives tend to lock the pyrrolidine ring into northern or southern conformations, phosphonomethyl derivatives allow for more flexibility, favoring eastern and western conformations. beilstein-journals.org

The development of new computational methodologies, such as those combining principal component analysis (PCA) with energy surface calculations, has made conformational analysis more efficient, especially for molecules with multiple rotatable bonds. unicamp.br These approaches help to avoid the "combinatorial explosion" problem associated with systematic conformational searches. unicamp.br

The following table summarizes the conformational preferences of different pyrrolidine derivatives based on computational and experimental data:

| Pyrrolidine Derivative | Method of Analysis | Key Conformational Feature |

| Phosphonoformyl pyrrolidines | NMR and Molecular Modeling | The pyrrolidine ring adopts narrow northern (P ~ 0°) and southern (P ~ 180°) conformations. beilstein-journals.org |

| Phosphonomethyl pyrrolidines | NMR and Molecular Modeling | The pyrrolidine ring is more flexible, occupying the eastern and western segments of the pseudorotation wheel. beilstein-journals.org |

Computational Investigation of Molecular Interactions and Reactivity

Computational chemistry provides a molecular-level understanding of the interactions that govern chemical reactivity. mpg.denih.gov These investigations can reveal subtle electronic and steric effects that influence the course of a reaction.

Furthermore, the reactivity of N-tosylpyrrolidine itself can be understood through computational models. The tosyl group is electron-withdrawing, which enhances the reactivity of the pyrrolidine ring in various transformations. Molecular docking studies can be employed to assess the steric and electronic effects of the tosyl group, and these computational models can be validated against experimental kinetic data.

The table below highlights key molecular interactions involving N-tosylpyrrolidine derivatives as revealed by computational studies:

| System | Interacting Species | Key Insight from Computational Investigation |

| N-Tosylpyrrolidine calix scispace.compyrrole (B145914) | Halide anions and their counter-cations | The tosyl groups interact with the counter-cations, enhancing the binding affinity for halide anions. acs.orgnih.gov |

| N-Tosylpyrrolidine | Reactants in various transformations | The electron-withdrawing nature of the tosyl group enhances the reactivity of the pyrrolidine ring. |

Advanced Characterization Techniques for N Tosylpyrrolidine Structures

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for the detailed structural determination of 1-tosylpyrrolidine compounds. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information regarding the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful method for determining the connectivity and chemical environment of atoms within a molecule.

¹H NMR: Proton NMR provides information about the number, type, and spatial relationship of hydrogen atoms. For this compound, characteristic signals are observed for the aromatic protons of the tosyl group and the aliphatic protons of the pyrrolidine (B122466) ring. For instance, in this compound, the aromatic protons typically appear as doublets around δ 7.72 and 7.32 ppm, while the protons on the pyrrolidine ring are observed as multiplets around 3.23 and 1.75 ppm. rsc.org In substituted derivatives, such as (S)-2-(Iodomethyl)-1-tosylpyrrolidine, the chemical shifts of the pyrrolidine protons are further differentiated, providing detailed structural information. iucr.orgnih.gov

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. In this compound, distinct signals are observed for the aromatic carbons of the tosyl group and the aliphatic carbons of the pyrrolidine ring. rsc.org For example, the ¹³C NMR spectrum of this compound shows aromatic signals at approximately δ 143.3, 134.0, 129.7, and 127.6 ppm, and pyrrolidine signals around δ 47.9 and 25.0 ppm. rsc.org

¹⁹F NMR: While not inherently part of the this compound structure, fluorine-19 NMR is a valuable tool for studying fluorinated derivatives or for use in reaction monitoring with fluorinated reagents. No specific ¹⁹F NMR data for this compound itself was found in the provided search results.

Table 1: ¹H and ¹³C NMR Data for this compound and a Representative Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| This compound | ¹H | 7.72 | d, J = 8.2 | Aromatic (ortho to SO₂) | rsc.org |

| 7.32 | d, J = 8.0 | Aromatic (meta to SO₂) | rsc.org | ||

| 3.23 | t, J = 6.8 | N-CH₂ | rsc.org | ||

| 1.75 | m | CH₂-CH₂ | rsc.org | ||

| 2.43 | s | CH₃ | rsc.org | ||

| ¹³C | 143.3 | Aromatic (C-SO₂) | rsc.org | ||

| 134.0 | Aromatic (C-CH₃) | rsc.org | |||

| 129.7 | Aromatic CH | rsc.org | |||

| 127.6 | Aromatic CH | rsc.org | |||

| 47.9 | N-CH₂ | rsc.org | |||

| 25.0 | CH₂-CH₂ | rsc.org | |||

| 21.5 | CH₃ | rsc.org | |||

| (S)-2-(Iodomethyl)-1-tosylpyrrolidine | ¹H | 7.73 | d, J = 6.8 | Aromatic | iucr.orgnih.gov |

| 7.34 | d, J = 6.8 | Aromatic | iucr.orgnih.gov | ||

| 3.77–3.71 | m | CH | iucr.orgnih.gov | ||

| 3.63–3.60 | m | N-CH₂ | iucr.orgnih.gov | ||

| 3.51–3.46 | m | CH₂I | iucr.orgnih.gov | ||

| 3.23 | t, J = 9.6 | CH₂ | iucr.orgnih.gov | ||

| 2.44 | s | CH₃ | iucr.orgnih.gov | ||

| 1.90–1.77 | m | CH₂ | iucr.orgnih.gov | ||

| 1.56–1.50 | m | CH₂ | iucr.orgnih.gov | ||

| ¹³C | 143.7, 134.2, 129.8, 127.5 | Aromatic | iucr.orgnih.gov | ||

| 60.7 | CH | iucr.orgnih.gov | |||

| 50.0 | N-CH₂ | iucr.orgnih.gov | |||

| 31.9 | CH₂ | iucr.orgnih.gov | |||

| 23.8 | CH₂ | iucr.orgnih.gov | |||

| 21.5 | CH₃ | iucr.orgnih.gov | |||

| 11.5 | CH₂I | iucr.orgnih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. rtilab.com In this compound derivatives, characteristic absorption bands confirm the presence of key structural features. For example, in N,N-diethyl-1-tosylpyrrolidine-2-carboxamide, strong bands are observed for the C=O of the amide (1678 cm⁻¹), the S=O of the sulfonyl group (1155, 1107 cm⁻¹), and aromatic C-H bonds (2976 cm⁻¹). scialert.net These vibrational frequencies provide a molecular fingerprint that can be used for identification and quality control. rtilab.com

Table 2: Characteristic FT-IR Absorption Bands for a this compound Derivative

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| N,N-diethyl-1-tosylpyrrolidine-2-carboxamide | 2976 | C-H (aromatic) | scialert.net |

| 2872 | C-H (aliphatic) | scialert.net | |

| 1678 | C=O (amide) | scialert.net | |

| 1609 | C=C (aromatic) | scialert.net | |

| 1155, 1107 | SO₂ | scialert.net | |

| 669 | Ar-H | scialert.net |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org For N,N-diethyl-1-tosylpyrrolidine-2-carboxamide, the electron ionization mass spectrum (EI-MS) shows a base peak at m/z 224.0, along with other significant fragments at m/z 225.0, 169.1, 155.0, and 91.0, corresponding to various cleavage products of the parent molecule. scialert.net High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weights, aiding in the determination of elemental composition. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in the solid state. This method has been applied to derivatives of this compound to unambiguously establish their stereochemistry and conformation. For instance, the single-crystal X-ray diffraction analysis of (S)-2-(iodomethyl)-1-tosylpyrrolidine revealed that the pyrrolidine ring adopts an envelope conformation. iucr.orgnih.gov The analysis also provided precise bond lengths, bond angles, and the dihedral angle between the pyrrolidine and benzene (B151609) rings, which is 75.5(4)°. iucr.orgnih.gov Such detailed structural information is crucial for understanding reaction mechanisms and designing new chiral catalysts.

Table 3: Selected Crystallographic Data for (S)-2-(Iodomethyl)-1-tosylpyrrolidine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.orgnih.gov |

| Space Group | P2₁ | iucr.org |

| a (Å) | 7.6345 (16) | iucr.orgnih.gov |

| b (Å) | 7.7084 (16) | iucr.orgnih.gov |

| c (Å) | 12.071 (3) | iucr.orgnih.gov |

| **β (°) ** | 93.17 (1) | iucr.orgnih.gov |

| Volume (ų) | 709.3 (3) | iucr.orgnih.gov |

| Z | 2 | iucr.orgnih.gov |

Chromatographic and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound compounds.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a specialized form of liquid chromatography used to separate enantiomers, which is critical for assessing the stereochemical outcome of asymmetric syntheses. sigmaaldrich.com The determination of enantiomeric excess (ee) is a key application. This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times. For example, the enantiomeric excess of (2R, 3S)-3-methyl-3-(prop-1-en-2-yl)-2-styryl-1-tosylpyrrolidine was determined to be 85% using a Chiralcel OD-H column with a mobile phase of hexane:isopropanol (95:5). pku.edu.cn The choice of the chiral stationary phase and the mobile phase composition are critical for achieving effective separation of enantiomers. chemistrydocs.com

Table 4: Example of Chiral HPLC Conditions for a this compound Derivative

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|---|

| (2R, 3S)-3-methyl-3-(prop-1-en-2-yl)-2-styryl-1-tosylpyrrolidine | Chiralcel OD-H | Hexane:Isopropanol (95:5) | 1.0 | 250 | 8.1 (major), 11.9 (minor) | 85 | pku.edu.cn |

Quantitative Nuclear Magnetic Resonance (qNMR) for Yield Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and precise analytical technique for the determination of the absolute concentration and purity of chemical compounds, including N-Tosylpyrrolidine. resolvemass.camdpi.com This method is particularly valuable for yield assessment in chemical synthesis as it offers a direct measurement of the analyte concentration without the need for calibration curves, which are often required in other analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). rssl.com The fundamental principle of qNMR lies in the direct proportionality between the intensity of a nuclear magnetic resonance signal and the number of nuclei responsible for that resonance. rssl.comusp.org

The accuracy of qNMR for yield assessment is highly dependent on the careful selection of experimental parameters and the use of an appropriate internal standard. sigmaaldrich.comox.ac.uk The internal standard is a compound of known purity that is added in a precise amount to the sample containing the analyte, in this case, N-Tosylpyrrolidine. mestrelab.com

Key considerations for a suitable internal standard include:

Chemical Stability: The standard should not react with the analyte, solvent, or any impurities present in the sample.

Signal Separation: The NMR signals of the internal standard must be well-resolved from the signals of the analyte to allow for accurate integration. mestrelab.com

Known Purity: The purity of the internal standard must be accurately known and traceable to a certified reference material. fujifilm.com

Simple Spectrum: An ideal internal standard exhibits a simple NMR spectrum, preferably with a single, sharp peak in a region free of other signals. fujifilm.com

For the qNMR analysis of N-Tosylpyrrolidine, an internal standard such as 1,3,5-trimethoxybenzene (B48636) has been utilized. kyoto-u.ac.jp The yield of the synthesized compound can be calculated by comparing the integral of a specific proton signal of N-Tosylpyrrolidine with the integral of a known proton signal of the internal standard. ox.ac.uk The calculation takes into account the molar masses, the number of protons giving rise to each signal, and the initial weights of both the analyte and the internal standard. ox.ac.uk

Research Findings in qNMR for Yield Assessment

Recent studies have demonstrated the utility of qNMR in determining the yield of reactions involving pyrrolidine derivatives. For instance, in the synthesis of related compounds, qNMR was employed to determine the NMR yields of the products using 1,3,5-trimethoxybenzene as an internal standard. kyoto-u.ac.jp The crude reaction mixture was analyzed directly, providing a rapid and accurate assessment of the reaction's efficiency before purification. kyoto-u.ac.jp

To ensure the reliability of qNMR results, several experimental parameters must be carefully controlled:

Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to allow all protons to fully relax between successive scans, ensuring that the signal intensities are truly quantitative. rssl.com A common practice is to set the delay to at least five times the longest spin-lattice relaxation time (T1) of the protons being measured. mdpi.com

Pulse Angle: A 90° pulse angle is typically used to maximize the signal intensity. mdpi.com

Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N), which is essential for accurate integration. ox.ac.uk A higher S/N ratio, generally recommended to be at least 150, leads to more precise and reliable quantification. resolvemass.ca

Digital Resolution: Sufficient digital resolution is necessary to accurately define the shape of the NMR peaks. bipm.org

The data obtained from qNMR analysis can be presented in a clear and informative manner using data tables. These tables typically include the masses of the analyte and the internal standard, their molar masses, the specific proton signals used for quantification, their integral values, and the calculated yield.

Table 1: Example Data for qNMR Yield Determination of N-Tosylpyrrolidine

| Parameter | N-Tosylpyrrolidine (Analyte) | 1,3,5-Trimethoxybenzene (Internal Standard) |

| Mass (mg) | manalyte | mstd |

| Molar Mass ( g/mol ) | Manalyte | Mstd |

| Proton Signal (ppm) | δanalyte | δstd |

| Number of Protons | Nanalyte | Nstd |

| Integral Value | Ianalyte | Istd |

| Purity of Standard (%) | - | Pstd |

| Calculated Yield (%) | (\frac{I{\text{analyte}}}{I_{\text{std}}} \times \frac{N_{\text{std}}}{N_{\text{analyte}}} \times \frac{M_{\text{analyte}}}{M_{\text{std}}} \times \frac{m_{\text{std}}}{m_{\text{analyte}}} \times P_{\text{std}}) |

Table 2: Illustrative Research Findings for Yield Assessment using qNMR

| Reaction Product | Internal Standard | Solvent | NMR Yield (%) | Reference |

| Compound A | 1,3,5-Trimethoxybenzene | CDCl₃ | 85 | kyoto-u.ac.jp |

| Compound B | 1,3,5-Trimethoxybenzene | CDCl₃ | 92 | kyoto-u.ac.jp |

| Compound C | Maleic Acid | DMSO-d₆ | 99.47 | resolvemass.ca |

The use of qNMR for yield assessment provides a robust and reliable method that complements traditional purification and weighing techniques. Its ability to provide accurate quantitative information directly from crude reaction mixtures makes it an invaluable tool in synthetic chemistry for optimizing reaction conditions and assessing the efficiency of new synthetic routes. rssl.com

Medicinal Chemistry Research on N Tosylpyrrolidine Derivatives

Design and Synthesis of Bioactive N-Tosylpyrrolidine Analogues